molecular formula C16H13NO B11453364 2-[(4-Methylphenyl)methylidene]-1H-indol-3-one

2-[(4-Methylphenyl)methylidene]-1H-indol-3-one

Cat. No.: B11453364
M. Wt: 235.28 g/mol
InChI Key: LSSJMZKOASZVNW-XNTDXEJSSA-N
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Description

2-[(4-Methylphenyl)methylidene]-1H-indol-3-one is an organic compound with the molecular formula C17H13NO It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)methylidene]-1H-indol-3-one typically involves the condensation of 4-methylbenzaldehyde with indole-3-carboxaldehyde under acidic or basic conditions. One common method is to use an acid catalyst such as p-toluenesulfonic acid in a solvent like ethanol. The reaction mixture is heated under reflux for several hours, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)methylidene]-1H-indol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or other substituted products depending on the reagents used.

Scientific Research Applications

2-[(4-Methylphenyl)methylidene]-1H-indol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)methylidene]-1H-indol-3-one involves its interaction with various molecular targets and pathways. In biological systems, it may act by binding to specific proteins or enzymes, thereby modulating their activity. For example, it could inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Methylphenyl)methylene]-1H-indene-1,3(2H)-dione: Similar structure but with an indene core instead of an indole core.

    4-[(4-Methylphenyl)methylidene]-2-phenyl-1H-imidazole: Contains an imidazole ring instead of an indole ring.

Uniqueness

2-[(4-Methylphenyl)methylidene]-1H-indol-3-one is unique due to its indole core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

(2E)-2-[(4-methylphenyl)methylidene]-1H-indol-3-one

InChI

InChI=1S/C16H13NO/c1-11-6-8-12(9-7-11)10-15-16(18)13-4-2-3-5-14(13)17-15/h2-10,17H,1H3/b15-10+

InChI Key

LSSJMZKOASZVNW-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3N2

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3N2

Origin of Product

United States

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